

# 4-hydroxyfuran-2(5H)-one structure and properties

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## Compound of Interest

Compound Name: 4-Hydroxyfuran-2(5H)-one

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## An In-depth Technical Guide to 4-Hydroxyfuran-2(5H)-one

Prepared by: Gemini, Senior Application Scientist

## Introduction

**4-Hydroxyfuran-2(5H)-one**, also known by several synonyms including  $\beta$ -Tetronic acid, is a  $\gamma$ -lactone that serves as a pivotal scaffold in organic and medicinal chemistry.<sup>[1][2]</sup> Its structure, featuring a butenolide ring with an enolizable  $\beta$ -keto group, imparts a unique reactivity profile, making it a versatile precursor for a wide array of more complex molecules.<sup>[3]</sup> This molecule is not merely a synthetic curiosity; the tetronic acid motif is found at the core of numerous natural products, including the well-known ascorbic acid (Vitamin C) and various antibiotics and mycotoxins like penicillic acid.<sup>[2]</sup> Its significance extends to the agrochemical industry, where it forms the structural basis for tetronic acid insecticides such as spirodiclofen.<sup>[2]</sup> This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of **4-hydroxyfuran-2(5H)-one**, offering a technical resource for researchers engaged in synthetic chemistry and drug discovery.

## Molecular Structure and Properties

The chemical identity of **4-hydroxyfuran-2(5H)-one** is defined by its furanone core. A deep understanding of its structure, including its tautomeric nature, is fundamental to appreciating its chemical behavior.

## Chemical Structure and Tautomerism

**4-Hydroxyfuran-2(5H)-one** (molecular formula  $C_4H_4O_3$ ) is a five-membered lactone ring.<sup>[1]</sup> A critical feature of its structure is the presence of a hydroxyl group at the C4 position, which is in conjugation with the C2 carbonyl group. This arrangement facilitates keto-enol tautomerism, where the molecule can interconvert between the enol form (**4-hydroxyfuran-2(5H)-one**) and the keto form (furan-2,4(3H,5H)-dione).<sup>[2]</sup> The enol form is generally the more stable and prevalent tautomer. This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as both a nucleophile (at the C3 position) and an electrophile. The rate of this tautomerism, and subsequent racemization if the molecule is chiral at C5, is influenced by pH.<sup>[4]</sup>

Caption: Keto-enol tautomerism of **4-hydroxyfuran-2(5H)-one**.

## Physicochemical Properties

The physical and chemical properties of **4-hydroxyfuran-2(5H)-one** have been well-characterized. It typically appears as a light yellow to beige crystalline powder and is soluble in water.<sup>[5][6]</sup> A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	$C_4H_4O_3$	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	100.07 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	135-137 °C	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	316.03 °C (at 760 mmHg)	<a href="#">[5]</a> <a href="#">[6]</a>
Density	1.551 g/cm <sup>3</sup>	<a href="#">[5]</a>
Water Solubility	Soluble	<a href="#">[5]</a> <a href="#">[6]</a>
pKa	$3.55 \pm 0.10$ (Predicted)	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Light yellow-beige crystalline powder	<a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	541-57-1	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **4-hydroxyfuran-2(5H)-one**.

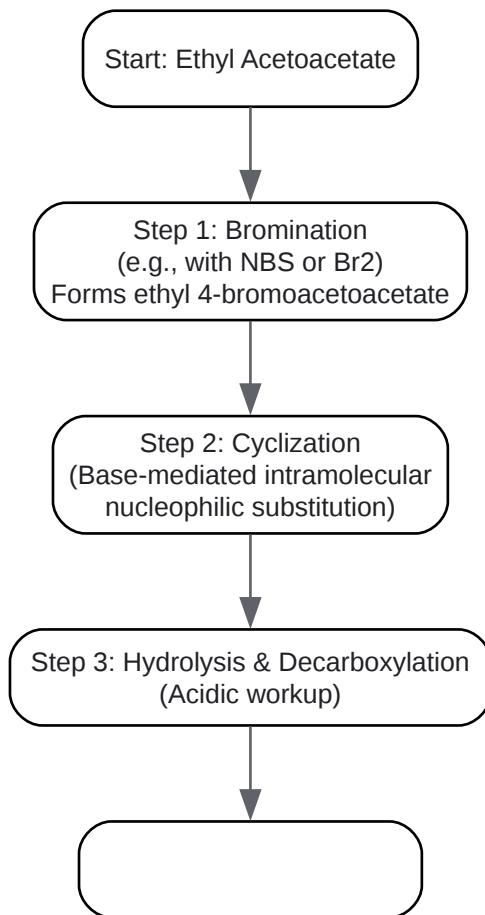
- $^1\text{H}$  NMR: The proton NMR spectrum is relatively simple. A key feature is a singlet or a narrow multiplet for the vinyl proton at C3. The two protons at the C5 position typically appear as another singlet. The hydroxyl proton at C4 will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms. The carbonyl carbon (C2) will be the most downfield signal. The enolic carbons (C3 and C4) will appear in the vinyl region, and the methylene carbon (C5) will be the most upfield signal.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the  $\alpha,\beta$ -unsaturated lactone. A broad O-H stretching band from the enolic hydroxyl group is also prominent. C=C stretching and C-O stretching bands will also be present, confirming the key functional groups.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight (100.07).<sup>[1]</sup> Common fragmentation patterns involve the loss of CO and other small neutral molecules.

## Synthesis and Reactivity

The utility of **4-hydroxyfuran-2(5H)-one** stems from its accessible synthesis and its predictable, yet versatile, reactivity.

## Synthetic Routes

Several methods have been developed for the synthesis of **4-hydroxyfuran-2(5H)-one**. A common and efficient laboratory-scale preparation starts from ethyl acetoacetate, proceeding through a "one-pot" reaction to yield the target compound.<sup>[8]</sup> This method highlights the strategic construction of the furanone ring from acyclic precursors.



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Caption: Simplified workflow for the synthesis of **4-hydroxyfuran-2(5H)-one**.

## Exemplary Synthesis Protocol

The following protocol is a conceptual representation based on established synthetic strategies, such as those derived from acetoacetic esters.<sup>[8]</sup>

Objective: To synthesize **4-hydroxyfuran-2(5H)-one** from ethyl acetoacetate.

Materials:

- Ethyl acetoacetate
- Brominating agent (e.g., N-Bromosuccinimide)
- Base (e.g., Sodium ethoxide)

- Acid (e.g., Hydrochloric acid)
- Appropriate solvents (e.g., Ethanol, Dichloromethane)

Methodology:

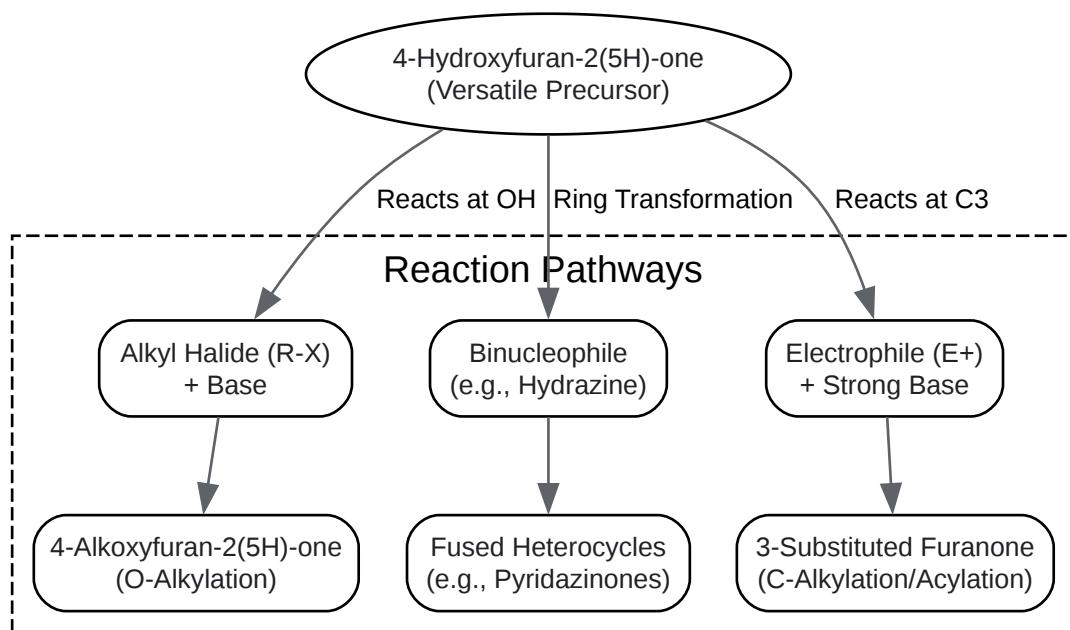
- Bromination: Dissolve ethyl acetoacetate in a suitable solvent. Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C) to form the  $\gamma$ -bromo intermediate. Causality: This step introduces a leaving group at the terminal methyl position, which is necessary for the subsequent cyclization.
- Cyclization: Introduce a base, such as sodium ethoxide, to the reaction mixture. The base deprotonates the  $\alpha$ -carbon, generating an enolate which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form the five-membered ring. Causality: This intramolecular SN2 reaction is the key ring-forming step.
- Hydrolysis and Workup: After the cyclization is complete, acidify the mixture. The acidic conditions hydrolyze the ester and facilitate the decarboxylation, leading to the final enol product. Causality: The final tautomerization to the more stable enol form occurs under these conditions.
- Purification: The crude product can be purified by recrystallization or column chromatography to yield pure **4-hydroxyfuran-2(5H)-one**.

## Chemical Reactivity

The reactivity of **4-hydroxyfuran-2(5H)-one** is dominated by its bifunctional nature. It can undergo reactions at the hydroxyl group, the double bond, and the C3 position.

- O-Alkylation/Acylation: The enolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.[9]
- C-Alkylation/Acylation: In the presence of a base, the molecule can be deprotonated at C3 to form a nucleophilic enolate, which can then react with various electrophiles.
- Michael Addition: The  $\alpha,\beta$ -unsaturated lactone system can act as a Michael acceptor.

- Precursor to Heterocycles: It is an excellent starting material for synthesizing a variety of fused and substituted heterocyclic systems through multicomponent reactions.[3] The molecule's ability to react with binucleophiles is particularly useful in this regard.



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Caption: Reactivity of **4-hydroxyfuran-2(5H)-one** as a synthetic precursor.

## Applications

The unique structural features of **4-hydroxyfuran-2(5H)-one** make it a valuable building block in several scientific fields.

- Organic Synthesis: It serves as a C4 building block for the synthesis of complex natural products and other target molecules.[10] Its derivatives are widely used in the construction of diverse heterocyclic compounds.[3][11]
- Medicinal Chemistry: The furanone ring is a recognized pharmacophore present in many biologically active compounds, including antimicrobial and anti-inflammatory agents.[9][11] Derivatives of **4-hydroxyfuran-2(5H)-one** are continuously explored for novel therapeutic applications. The related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in many fruits like strawberries and pineapples.[12]

- Agrochemicals: As mentioned, the tetronic acid core is central to a class of insecticides, demonstrating its utility beyond the pharmaceutical realm.[2]

## Safety and Handling

**4-Hydroxyfuran-2(5H)-one** is classified as an irritant.[6] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

- Handling: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust.[13]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[5][6] It is noted to be light-sensitive.[6][13]

## Conclusion

**4-Hydroxyfuran-2(5H)-one** is a fundamentally important molecule with a rich chemistry. Its tautomeric nature and versatile reactivity make it an invaluable tool for synthetic chemists. Its presence in bioactive natural products and its application in creating pharmaceuticals and agrochemicals underscore its continued relevance. A thorough understanding of its properties and reaction pathways, as detailed in this guide, is crucial for leveraging its full potential in research and development.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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